2-(furan-3-yl)-N-methylpyrimidin-4-amine
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Overview
Description
2-(Furan-3-yl)-N-methylpyrimidin-4-amine is an organic compound that features a pyrimidine ring substituted with a furan ring at the 3-position and a methylamine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-3-yl)-N-methylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction. This involves the reaction of a halogenated pyrimidine with a furan boronic acid in the presence of a palladium catalyst.
Methylation: The final step involves the methylation of the amine group on the pyrimidine ring, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Furan-3-yl)-N-methylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(furan-3-yl)-N-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan and pyrimidine rings can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-3-yl)pyrimidin-4-amine: Lacks the methyl group on the amine.
2-(Furan-3-yl)-N-ethylpyrimidin-4-amine: Has an ethyl group instead of a methyl group.
2-(Thiophen-3-yl)-N-methylpyrimidin-4-amine: Contains a thiophene ring instead of a furan ring.
Uniqueness
2-(Furan-3-yl)-N-methylpyrimidin-4-amine is unique due to the presence of both a furan ring and a methylated amine group, which can confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(furan-3-yl)-N-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-10-8-2-4-11-9(12-8)7-3-5-13-6-7/h2-6H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGSZQZRPGDTJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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